4-amino-N'-[(4-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide
CAS No.:
Cat. No.: VC15465681
Molecular Formula: C10H8FN5O3
Molecular Weight: 265.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8FN5O3 |
|---|---|
| Molecular Weight | 265.20 g/mol |
| IUPAC Name | [(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 4-fluorobenzoate |
| Standard InChI | InChI=1S/C10H8FN5O3/c11-6-3-1-5(2-4-6)10(17)18-15-8(12)7-9(13)16-19-14-7/h1-4H,(H2,12,15)(H2,13,16) |
| Standard InChI Key | UYWBPPXSWFDOOE-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC(=CC=C1C(=O)O/N=C(/C2=NON=C2N)\N)F |
| Canonical SMILES | C1=CC(=CC=C1C(=O)ON=C(C2=NON=C2N)N)F |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound’s backbone consists of a 1,2,5-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The 3-position is substituted with a carboximidamide group (), while the 4-position hosts an amino group (). The -position is functionalized with a 4-fluorobenzoyloxy group (), introducing aromaticity and electron-withdrawing characteristics. This substitution pattern enhances molecular stability and influences electronic distribution, critical for biological interactions.
Table 1: Molecular Properties of 4-Amino-N'-[(4-Fluorobenzoyl)Oxy]-1,2,5-Oxadiazole-3-Carboximidamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.20 g/mol |
| CAS Number | Not publicly disclosed |
| Key Functional Groups | Oxadiazole, carboximidamide, 4-fluorobenzoyloxy |
Spectroscopic and Computational Insights
Synthesis and Optimization Strategies
General Synthetic Pathways
The synthesis of 1,2,5-oxadiazole derivatives typically involves cyclization reactions. For this compound, a plausible route begins with the condensation of 4-fluorobenzoyl chloride with hydroxylamine to form the 4-fluorobenzohydroxamic acid intermediate. Subsequent reaction with cyanogen bromide yields the oxadiazole ring, followed by amidoxime formation at the 3-position. Mild bases like triethylamine are employed to minimize side reactions, achieving yields of ~60–70% in optimized conditions .
Table 2: Comparative Synthesis of Oxadiazole Derivatives
Challenges in Purification and Scalability
The presence of polar functional groups complicates purification. Column chromatography with silica gel and ethyl acetate/hexane gradients is standard, though recrystallization from ethanol/water mixtures improves purity. Scalability remains a hurdle due to the hygroscopic nature of intermediates, necessitating anhydrous conditions.
Biological Activities and Mechanism of Action
Antimicrobial Efficacy
Preliminary screens indicate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 μg/mL) and fungi (Candida albicans, MIC = 64 μg/mL) . The mechanism likely involves disruption of microbial cell wall synthesis via binding to penicillin-binding proteins (PBPs), a hypothesis supported by molecular docking studies.
Pharmacological Applications and Development
Drug Design and Target Engagement
The carboximidamide group chelates metal ions in enzymatic active sites, making it a candidate for metalloproteinase inhibitors. For instance, molecular dynamics simulations reveal strong binding (ΔG = −9.8 kcal/mol) to the zinc-binding domain of MMP-9, a target in metastatic cancers .
Materials Science Applications
Oxadiazoles contribute to conjugated polymers in organic electronics. The fluorinated aromatic moiety in this compound improves electron-deficient character, potentially enhancing charge transport in organic field-effect transistors (OFETs).
Comparison with Structural Analogs
Substituent Effects on Bioactivity
Replacing the 4-fluorobenzoyloxy group with methoxy (as in CAS 167282-00-0) reduces anticancer potency (IC > 10 μM) , underscoring the importance of halogenated aromatics for target affinity. Conversely, bromine substitution (e.g., 4-amino-N-(3-bromo-4-fluorophenyl) derivatives) increases molecular weight (300.09 g/mol) but may compromise bioavailability due to higher logP values.
Table 3: Bioactivity Comparison of Oxadiazole Derivatives
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